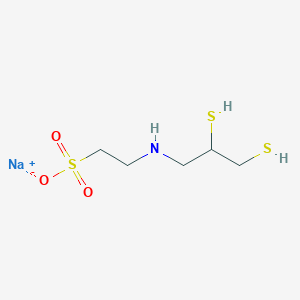
Erythrosine sodium
Übersicht
Beschreibung
Erythrosine sodium, also known as FD&C Red No. 3, is an artificial food coloring, derived from coal tar, that is commonly used to enhance the appearance of food and beverages. It is a red azo dye and is approved by the Food and Drug Administration (FDA) for use in food and cosmetics. Erythrosine sodium has been used for many years in a variety of products, including confectionery, ice cream, jams, jellies, and beverages.
Wissenschaftliche Forschungsanwendungen
Food Coloring
Erythrosine sodium is widely used as a food coloring agent due to its vibrant pink hue. It imparts color to a variety of food products, including candies, ice pops, and cake-decorating gels . Despite its widespread use, it’s important to note that its application is subject to regulatory approval and varies by country.
Biological Staining
In microbiology and histology, Erythrosine sodium serves as a biological stain . It helps in visualizing cellular components under a microscope by binding to specific biological molecules, thus aiding in the identification and study of cellular structures .
Dental Plaque Disclosing Agent
Dentistry utilizes Erythrosine sodium as a plaque disclosing agent . When applied in the mouth, it binds to dental plaque, staining it and making it visible. This application assists dentists and patients in identifying areas that require more thorough cleaning .
Radiopaque Medium
Erythrosine sodium is used as a radiopaque medium in medical imaging. Its high iodine content allows it to absorb X-rays, providing contrast in imaging studies which can be crucial for diagnosing certain medical conditions .
Photographic Films
The compound acts as a sensitizer for orthochromatic photographic films . It increases the film’s sensitivity to light, particularly in the green region of the spectrum, which is essential for obtaining better contrast in black-and-white photography .
Photoredox Catalyst
In the field of organic chemistry, Erythrosine sodium is employed as a visible light photoredox catalyst . It facilitates chemical reactions under visible light, offering a more sustainable and energy-efficient approach to synthesis .
Printing Ink
Erythrosine sodium’s application extends to the printing industry, where it is used in printing inks . Its bright color and stability under various conditions make it suitable for printing vibrant and lasting images .
Food Safety and Regulation Research
Significant research has been conducted on the safety and regulatory aspects of Erythrosine sodium. Studies focus on its metabolic fate, potential health effects, and regulatory status, which is critical for ensuring consumer safety .
Eigenschaften
IUPAC Name |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNWAYUJNWZRM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6I4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015598 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrosine sodium | |
CAS RN |
568-63-8, 16423-68-0 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrosin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROSINE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TL7LH93FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?
A: Research indicates that Erythrosine sodium can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, Erythrosine sodium degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []
Q2: Is Erythrosine sodium a suitable colorant for tablets containing phenylbutazone?
A: Given its photodegradative effect on phenylbutazone, Erythrosine sodium is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.
Q3: Does Erythrosine sodium affect the stability of other colorants used in pharmaceutical formulations?
A: Interestingly, research suggests that Erythrosine sodium exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that Erythrosine sodium might be more susceptible to fading under light exposure compared to these other colorants.
Q4: Are there methods to improve the light stability of pharmaceutical colorants like Erythrosine sodium?
A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than Erythrosine sodium. [] This approach could potentially improve the light stability of Erythrosine sodium as well.
Q5: Beyond its use as a colorant, are there other applications for Erythrosine sodium in analytical chemistry?
A: Yes, Erythrosine sodium can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of Erythrosine sodium beyond its role as a color additive.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)






![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

